O-Prop-2-ynyl-hydroxylamine
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Overview
Description
“O-Prop-2-ynyl-hydroxylamine” is a chemical compound with the molecular formula C3H5NO . It is also known by other names such as “O-2-Propynylhydroxylamine” and "Hydroxylamine, O-2-propynyl-" . It is used in the synthesis of various biomedical materials .
Molecular Structure Analysis
The molecular weight of “O-Prop-2-ynyl-hydroxylamine” is 107.54 . The InChI key for this compound is CEFBXYRCGUITCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
“O-Prop-2-ynyl-hydroxylamine” and its related reagents have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .Physical And Chemical Properties Analysis
“O-Prop-2-ynyl-hydroxylamine” is a solid substance that is white to off-white in color . It has a melting point of 148 - 150°C . It is soluble in DMSO and methanol to a small extent . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Chemoselective Conjugation and Biopolymer Applications
O-Prop-2-ynyl-hydroxylamine has been utilized in the synthesis of biopolymers, such as the preparation of N-phthaloyl-chitosan O-prop-2-ynyl carbamate. This compound is amenable to undergo chemoselective conjugation by azide-alkyne coupling, which is significant for applications in bioadhesion and tissue regeneration. The biopolymers derived from this process have potential uses in topical applications or for the removal of toxic substances from environmental sources or the gastrointestinal tract (Oliveira, Martins, Mafra, & Gomes, 2012).
Synthesis of Aromatic Compounds
The compound is also involved in the synthesis of aromatic structures, such as in the preparation of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, a process involving reaction with hydroxylamine (Bunker et al., 2009).
Amination Efficiency
Research on O-(2,4-dinitrophenyl)hydroxylamine, which can be compared in context with O-Prop-2-ynyl-hydroxylamine, demonstrates its efficiency in aminating reactions. Such reagents are utilized in various organic synthesis processes, particularly in the formation of polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).
Ionic Liquid Synthesis
It's also used in synthesizing hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids, indicating its role in creating substances with potential applications in ionic liquid-polymer or polyelectrolyte synthesis (Zhu et al., 2007).
Role in Carbohydrate and Glycoconjugate Chemistry
The compound is significant in carbohydrate chemistry, particularly in the synthesis of N-O linked carbohydrates and glycoconjugates. Its high nucleophilicity makes it a valuable tool in organic synthesis and drug discovery (Chen & Xie, 2016).
Interstellar Chemistry
Interestingly, it's been studied in the context of interstellar chemistry, particularly in the formation of hydroxylamine in space. This research has implications for understanding the precursors of complex pre-biotic species in the cosmos (Fedoseev et al., 2012).
Environmental Chemistry
In environmental chemistry, O-Prop-2-ynyl-hydroxylamine has been implicated in the production of the hydroxyl radical (HO·) through the activation of hydrogen peroxide. This process is significant in understanding its role in environmental processes (Chen et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-prop-2-ynylhydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3-5-4/h1H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXYLWBJMISBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444234 |
Source
|
Record name | O-Prop-2-ynyl-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Prop-2-ynyl-hydroxylamine | |
CAS RN |
4616-54-0 |
Source
|
Record name | O-Prop-2-ynyl-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(prop-2-yn-1-yl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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